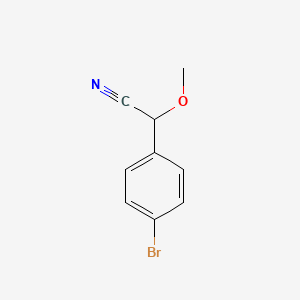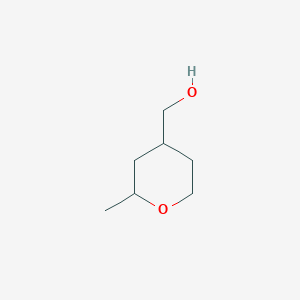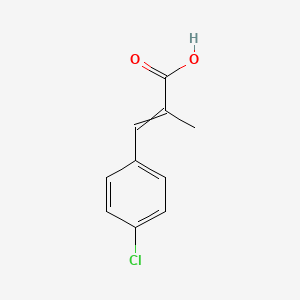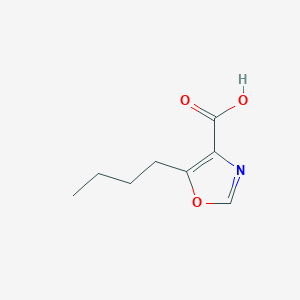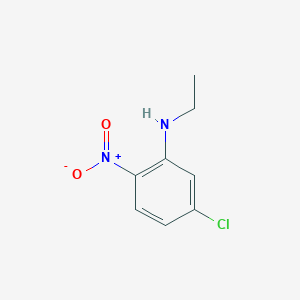
5-chloro-N-ethyl-2-nitroaniline
Übersicht
Beschreibung
5-chloro-N-ethyl-2-nitroaniline is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
5-Chloro-N-ethyl-2-nitroaniline is a synthetic intermediate It’s known to be used in the synthesis of benzamide derivatives, which are known to act as histone deacetylase inhibitors .
Mode of Action
It’s known that nitroanilines, in general, are reactive due to the presence of strong electron-withdrawing groups . This makes them suitable for various chemical reactions, particularly in the synthesis of other compounds .
Biochemical Pathways
The compound is used in the synthesis of benzamide derivatives, which are known to inhibit histone deacetylases . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Their inhibition can lead to a more relaxed chromatin structure, thereby increasing gene expression.
Result of Action
As a synthetic intermediate, its primary role is likely in the synthesis of other compounds, such as benzamide derivatives . These derivatives are known to act as histone deacetylase inhibitors, which can affect gene expression and have implications in various biological processes and disease states.
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes. It’s also worth noting that this compound is sensitive to light and heat, which can affect its stability and reactivity .
Biochemische Analyse
Biochemical Properties
5-chloro-N-ethyl-2-nitroaniline plays a significant role in biochemical reactions due to its strong electron-withdrawing groups. These groups make it highly reactive, allowing it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of sorafenib analogues, which exhibit cytotoxic activity against cancer cell lines such as HeLa and MCF-7 . The interactions between this compound and these biomolecules are primarily based on its ability to participate in electron transfer reactions, which can lead to the formation of reactive intermediates that can inhibit or activate specific enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the cytotoxic activity of sorafenib analogues synthesized using this compound has been demonstrated in HeLa and MCF-7 cancer cell lines . These effects are likely due to the compound’s ability to interfere with key signaling pathways that regulate cell growth and survival, leading to apoptosis or programmed cell death.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its effects over time. The compound is sensitive to light and heat, which can lead to its degradation and changes in its properties . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with prolonged exposure leading to significant changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth. At high doses, it can cause toxic or adverse effects, including damage to internal organs and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those that involve electron transfer reactions. The compound interacts with enzymes such as flavin-dependent monooxygenases, which catalyze the removal of the nitro group and the production of intermediate metabolites . These metabolic pathways can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s strong electron-withdrawing groups also play a role in its transport, as they can interact with various cellular components to facilitate its movement within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can exert its effects on cellular metabolism and energy production . The localization of this compound within specific subcellular compartments can also affect its activity and function, leading to targeted biological effects.
Eigenschaften
IUPAC Name |
5-chloro-N-ethyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFQYYIBSAMINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
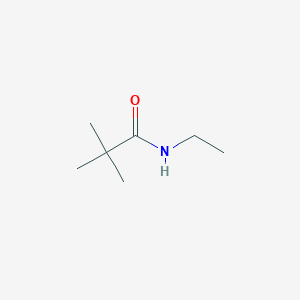
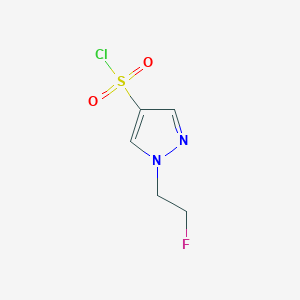
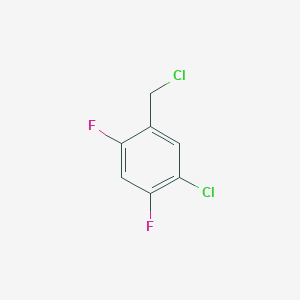
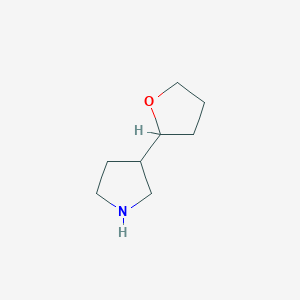
![(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B3378526.png)
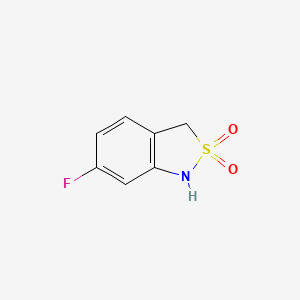
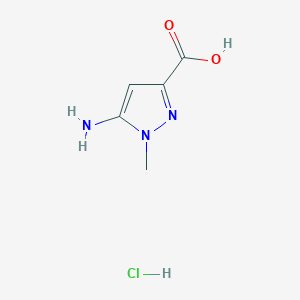
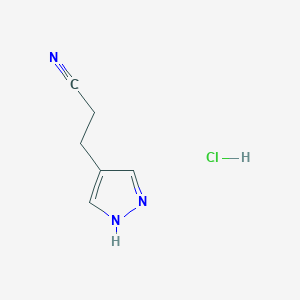
![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B3378563.png)
